1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPOLMZTVXAYKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.
The molecular formula of this compound is C12H16N4O, with a molecular weight of 232.29 g/mol. The structure features a triazole ring, which is known for its versatility in biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxicity against various cancer cell lines. In one study, derivatives similar to 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole were tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively at micromolar concentrations .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-((1-ethylpiperidin-2-yl)methyl)-... | MCF-7 | 5.0 | Induction of apoptosis |
| Similar Triazole Derivative | HCT116 | 2.7 | Cell cycle arrest at G1 phase |
| Another Triazole Variant | HepG2 | 0.6 | ROS generation leading to apoptosis |
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-((1-ethylpiperidin-2-yl)methyl)-... | E. coli | 32 µg/mL |
| Similar Triazole Derivative | S. aureus | 16 µg/mL |
| Another Triazole Variant | C. albicans | 8 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
Apoptosis Induction
Studies have shown that triazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential . The activation of caspase pathways leads to increased levels of reactive oxygen species (ROS), which further promotes apoptosis.
Cell Cycle Arrest
Triazoles can cause cell cycle arrest at specific phases, particularly the G1 phase. This prevents cancer cells from proliferating and contributes to their cytotoxic effects .
Antimicrobial Mechanisms
For antimicrobial activity, triazoles may inhibit enzymes critical for cell wall synthesis or disrupt nucleic acid synthesis in pathogens . This dual action makes them valuable in treating infections.
Case Studies
A notable case study involved the evaluation of a triazole derivative similar to 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole in an animal model for its anticancer properties. The study found that treatment significantly reduced tumor size without substantial toxicity to normal tissues .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with triazole rings have been shown to be effective against various bacterial strains. For instance, studies have demonstrated that 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting moderate to high potency.
- Anticancer Properties : The compound has shown promise as an anticancer agent in preliminary studies. In vitro tests using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it can induce apoptosis in a dose-dependent manner. The mechanism of action appears to involve the inhibition of key enzymes involved in cellular proliferation pathways, particularly histone methyltransferases.
- Neurological Applications : Triazole derivatives are being explored for their potential in treating neurological disorders. Some studies suggest that these compounds may offer protective effects in demyelinating diseases by modulating neuroinflammatory responses.
Agricultural Applications
- Fungicides : Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungal cell membranes. This property makes them effective against a variety of plant pathogens.
- Plant Growth Regulators : Certain triazole derivatives have been investigated for their role as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.
Material Science
- Polymer Chemistry : The incorporation of triazole moieties into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing into the synthesis of novel polymers that incorporate 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole structures for applications in coatings and adhesives.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, highlighting substituent variations and associated biological activities:
Key Comparative Insights
Substituent Impact on Bioactivity :
- Aromatic vs. Aliphatic Substituents : Aryl-substituted triazoles (e.g., 4-nitrophenyl, 3-fluorophenyl) are often intermediates for enzyme inhibitors or antimicrobials , while aliphatic substituents (e.g., piperidine derivatives) may enhance blood-brain barrier penetration due to increased lipophilicity .
- Tautomeric Effects : 2H-triazole derivatives (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) exhibit superior α-glycosidase inhibition compared to 1H analogs, attributed to enhanced Schiff base formation with enzyme active sites .
Synthetic Efficiency: Multicomponent reactions (e.g., Hantzsch dihydropyridine synthesis) achieve high yields (>85%) for triazole-carbaldehydes with nitro or fluoroaryl groups .
Pharmacological Potential: Quinoxaline-triazole hybrids demonstrate broad-spectrum anticancer activity, with EGFR binding affinity correlating with IC₅₀ values . The target compound’s ethyl-piperidine group may balance solubility and lipophilicity, suggesting utility in CNS drug development.
Research Findings and Methodologies
Structural Characterization
- X-ray Crystallography : Programs like SHELXL and WinGX are critical for resolving triazole tautomerism and hydrogen-bonding networks (e.g., π–π interactions in 2-phenyl-2H-triazole derivatives ).
- Molecular Docking: Used to validate anticancer activity of triazole-quinoxaline hybrids against EGFR (PDB ID: 4HJO) .
Limitations and Contradictions
- Tautomer-Dependent Activity : While 2H-triazoles show superior enzyme inhibition , the target compound’s 1H configuration may limit similar efficacy unless derivatized.
- Lack of Direct Data : Pharmacokinetic and toxicity profiles for the target compound remain unstudied, necessitating further research.
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde generally involves:
- Construction of the 1,2,3-triazole core, typically via azide-alkyne cycloaddition ("Click" chemistry).
- Introduction of the (1-ethylpiperidin-2-yl)methyl substituent at the N1 position of the triazole.
- Functionalization at the 4-position with an aldehyde group (carbaldehyde).
Construction of 1,2,3-Triazole Core via Click Chemistry
A widely used method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles under mild conditions and in high yields.
The synthesis of 1H-1,2,3-triazole derivatives via CuAAC in aqueous medium was reported, where azides react with alkynes in the presence of CuI and a base such as triethylamine to afford triazoles in yields ranging from 76% to 82%.
The protocol includes converting an alkyne derivative and an azide into the triazole core, which can then be further functionalized.
Functionalization of the 4-Position with an Aldehyde Group
The 4-carbaldehyde functionality on the 1,2,3-triazole ring is typically introduced via:
Formylation reactions: Using formylating agents such as Vilsmeier-Haack reagent or via oxidation of hydroxymethyl precursors.
Oxidation of methyl or hydroxymethyl substituents: For example, oxidation of a methyl group at the 4-position to the corresponding aldehyde.
Representative Preparation Route (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of azide or alkyne | Preparation of azide or alkyne precursor | Azide or alkyne intermediate |
| 2 | CuAAC "Click" reaction | CuI catalyst, triethylamine, MeCN/H2O, rt | 1,4-disubstituted 1,2,3-triazole core |
| 3 | N1-Alkylation | (1-ethylpiperidin-2-yl)methyl halide, base | N1-substituted triazole |
| 4 | Formylation at 4-position | Vilsmeier-Haack reagent or oxidation methods | 4-carbaldehyde substituted triazole |
Related Synthetic Methods and Research Findings
Multicomponent Reactions: Recent reports describe metal-free multicomponent reactions for synthesizing N-substituted 1,2,3-triazoles involving aldehydes, nitroalkanes, and sodium azides in hydrogen-bond donating solvents, enabling one-pot formation of triazoles with aldehyde functionality. This method is operationally simple and scalable.
Suzuki–Miyaura Cross-Coupling: For further functionalization, Suzuki coupling has been used to introduce aryl groups onto triazole rings post-CuAAC synthesis, demonstrating the versatility of triazole functionalization.
Protection and Lithiation Strategies: For related triazole derivatives (1,2,4-triazoles), lithiation followed by electrophilic substitution (e.g., with carbon dioxide) has been used to introduce carboxylic acid groups, which can be converted to aldehydes or esters. Although these methods are for 1,2,4-triazoles, similar strategies may be adapted for 1,2,3-triazoles.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| CuAAC catalyst | CuI (5 mol%) | High regioselectivity for 1,4-substitution |
| Solvent | MeCN/H2O mixture | Aqueous medium enhances green chemistry aspect |
| Base | Triethylamine or K2CO3 | Facilitates deprotonation and catalyst activity |
| Reaction temperature | Room temperature to 85–90°C | Mild to moderate heating depending on step |
| Yield of triazole formation | 76–91% | High efficiency with minimal by-products |
| Formylation reagent | Vilsmeier-Haack reagent or oxidation agents | Enables introduction of aldehyde at 4-position |
| Alkylation conditions | Base (e.g., K2CO3), alkyl halide, polar aprotic solvent | For N1 substitution with piperidinylmethyl group |
Summary and Expert Notes
The preparation of this compound involves a combination of click chemistry to form the triazole core, selective N1-alkylation to introduce the piperidine substituent, and aldehyde functionalization at the 4-position.
The CuAAC reaction is the cornerstone for constructing the triazole ring with high regioselectivity and yield.
The aldehyde group introduction can be achieved by formylation reactions or oxidation of precursor groups.
Recent advances in multicomponent and metal-free methods provide operationally simpler and scalable routes.
While direct literature on this exact compound is sparse, the outlined methods are consistent with best practices in heterocyclic synthesis and supported by diverse research findings.
Q & A
Q. What are the established synthetic routes for 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and what are their critical optimization parameters?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .
Piperidine Functionalization : Alkylation or reductive amination to introduce the ethylpiperidinylmethyl group .
Carbaldehyde Introduction : Oxidation of a primary alcohol or direct formylation using Vilsmeier-Haack conditions .
Key Parameters :
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₁₁H₁₇N₅O, calc. 247.14) .
- Infrared (IR) Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl group .
Advanced Research Questions
Q. How can computational tools predict the compound’s interaction with biological targets, and what contradictions exist between in silico and experimental data?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases or proteases). The triazole and aldehyde groups often interact with catalytic residues .
- Contradictions :
- Solvent Effects : Simulations may underestimate solvation entropy, leading to overpredicted binding energies .
- Conformational Flexibility : The ethylpiperidine group’s rotational freedom can create false-positive docking poses .
Resolution : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental surface plasmon resonance (SPR) data to validate binding kinetics .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Contextual Factors :
- Assay Conditions : Varying pH or serum content in cell culture media alters compound stability .
- Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) in cancer vs. bacterial cells impacts efficacy .
- Experimental Redesign :
- Use isogenic cell lines to isolate target-specific effects .
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?
Methodological Answer:
- Chiral Centers : The ethylpiperidine group introduces stereoisomerism. Enantiomers are separable via chiral HPLC (e.g., Chiralpak AD-H column) .
- Bioactivity Impact :
- (R)-enantiomers may show higher affinity for GABA receptors due to spatial compatibility .
- (S)-enantiomers could exhibit off-target effects (e.g., hERG channel inhibition) .
Key Challenges and Recommendations
- Stereochemical Purity : Use chiral auxiliaries or asymmetric catalysis to improve enantioselectivity .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral and assay data .
- Toxicity Profiling : Prioritize in vitro hepatotoxicity assays (e.g., HepG2 cells) before in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
